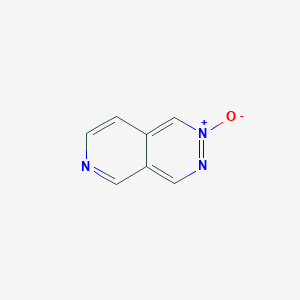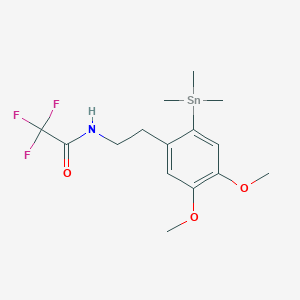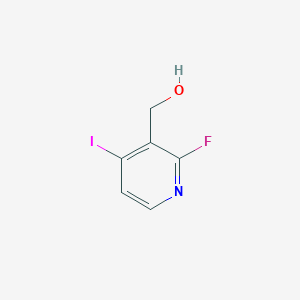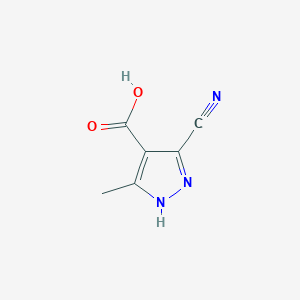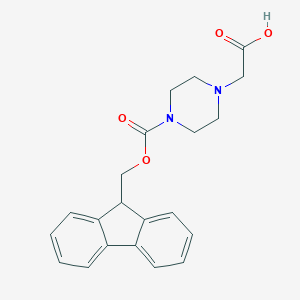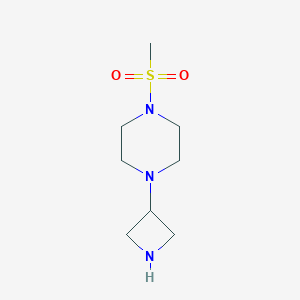
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, also known as MS-245, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine works by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth and proliferation. By inhibiting PKC, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine prevents cancer cells from growing and dividing, leading to their death. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be well-tolerated in clinical trials. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have a long half-life, which allows for less frequent dosing. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Advantages and Limitations for Lab Experiments
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine may have off-target effects, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine. One area of research is to further understand its mechanism of action and identify potential biomarkers for predicting response to treatment. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be combined with other anticancer drugs to improve its efficacy. Another area of research is to explore the use of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine in other diseases, such as neurodegenerative disorders. Finally, the synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be further optimized to improve yield and purity, making it more suitable for use in clinical trials.
Conclusion:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a promising small molecule inhibitor that has shown potential as an anticancer drug. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for cancer and other diseases.
Synthesis Methods
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is synthesized using a multi-step process that involves the reaction of piperazine with various reagents to form the intermediate compounds. The final compound is obtained by reacting the intermediate compound with methylsulfonyl chloride and azetidine. The synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been optimized to improve yield and purity, making it suitable for use in preclinical and clinical studies.
Scientific Research Applications
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to be effective in reducing tumor growth in animal models. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been studied for its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDRMDLRLWNIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

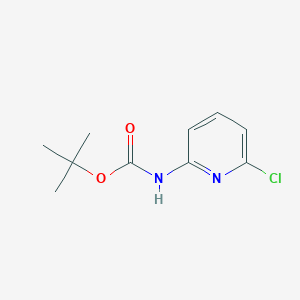
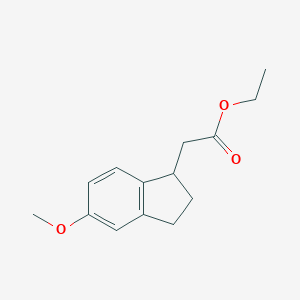
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

